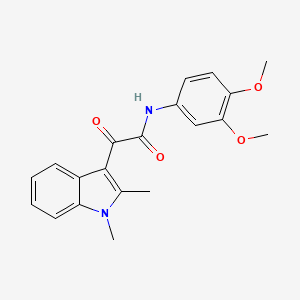

N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Beschreibung

N-(3,4-Dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group directly linked to a 2-oxoacetamide core, which is further substituted with a 1,2-dimethylindole moiety. This compound’s molecular formula is C20H20N2O4, with an average mass of 352.390 g/mol and a ChemSpider ID of 303278 . The 3,4-dimethoxy substitution on the phenyl ring enhances solubility, while the dimethylindole group introduces steric and electronic effects critical for target interactions.

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-12-18(14-7-5-6-8-15(14)22(12)2)19(23)20(24)21-13-9-10-16(25-3)17(11-13)26-4/h5-11H,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYBYYLIFKGLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 352.39 g/mol. The compound features an indole core, which is known for its diverse biological activities, and a methoxy-substituted phenyl group that may enhance its pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds related to indole derivatives exhibit significant anticancer activity. For instance, a series of indole-based compounds were evaluated for their cytotoxic effects on various cancer cell lines. This compound demonstrated promising results in inhibiting cell proliferation in several human cancer cell lines, including breast and lung cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease treatment. The structure-activity relationship (SAR) studies indicate that modifications on the indole moiety significantly affect the inhibitory potency against BChE .

Table 2: BChE Inhibition Potency

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 18.5 | Mixed inhibition; π–π stacking interactions with active site residues |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with the active sites of enzymes such as BChE through non-covalent interactions like hydrogen bonds and π–π stacking.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to increased apoptosis rates.

- Signal Pathway Modulation : The compound may influence signaling pathways associated with cell survival and proliferation, particularly those involving apoptotic factors.

Case Studies

A recent study focused on the synthesis and evaluation of various indole derivatives highlighted the effectiveness of this compound in preclinical models. In vitro assays demonstrated significant cytotoxicity against multiple cancer types while maintaining low toxicity in normal cell lines.

Furthermore, animal models treated with this compound exhibited reduced tumor growth rates compared to controls, suggesting its potential utility as a therapeutic agent in oncology .

Vergleich Mit ähnlichen Verbindungen

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide

- Structural Differences: This analog (C20H20N2O4) shares the 2-oxoacetamide and indole moieties but incorporates a 2-(3,4-dimethoxyphenyl)ethyl group instead of a direct phenyl linkage.

- Activity: No direct biological data are provided, but the ethyl linker could influence pharmacokinetics, such as membrane permeability.

F12016 (N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide)

- Structural Differences: The phenyl group is substituted with an acetyl moiety instead of methoxy groups.

- Activity: Notably, F12016 lacks reported biological activity, suggesting that the 3,4-dimethoxy substitution in the target compound is critical for efficacy .

D-24851 (N-(Pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid)

- Structural Differences : Features a pyridinyl group and 4-chlorobenzyl substitution on the indole. The chlorobenzyl group enhances lipophilicity, while the pyridine ring may facilitate hydrogen bonding.

- Activity : Demonstrates potent microtubule inhibition, antitumor efficacy, and activity against multidrug-resistant cells. Unlike the target compound, D-24851 lacks neurotoxicity, possibly due to its unique binding mode .

Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)

- Structural Differences : Replaces the 2-oxoacetamide-indole core with a benzamide group. The absence of the oxoacetamide and indole moieties likely eliminates activity at targets requiring these motifs.

- Synthesis : Synthesized in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction, contrasting with the target compound’s more complex synthesis pathway .

Pyrazinone Derivative (Compound 6 in )

- Structural Differences: Derived from cyclization of a precursor similar to the target compound, forming a pyrazinone ring. This modification introduces rigidity and alters electronic properties.

- Synthesis : Achieved in 51% yield, suggesting that ring-closure reactions may be less efficient than direct acetamide synthesis .

Key Comparative Data Table

Pharmacological and Structural Insights

- Role of Methoxy Groups : The 3,4-dimethoxy substitution in the target compound likely enhances solubility and π-stacking interactions compared to halogenated analogs like D-24851 .

- Indole Substitutions : The 1,2-dimethylindole group may reduce metabolic oxidation compared to unsubstituted indoles, improving stability .

- Acetamide vs.

Q & A

Q. Table 1. Comparative Activity of Structural Analogs

| Substituent | IC50 (µM) COX-2 | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 3,4-Dimethoxyphenyl | 12.3 ± 1.2 | 2.8 | 0.45 |

| 4-Bromo-3-methylphenyl | 8.7 ± 0.9 | 3.5 | 0.22 |

| 4-Fluorophenyl | 15.6 ± 2.1 | 2.3 | 0.67 |

| Data aggregated from |

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.